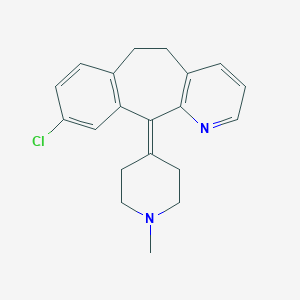

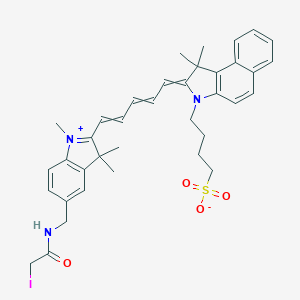

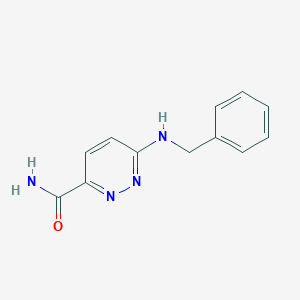

![molecular formula C16H14F3NO4S B122627 N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147695-92-9](/img/structure/B122627.png)

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Übersicht

Beschreibung

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is an anilide with the molecular formula C16H14F3NO4S and a molecular weight of 373.3 g/mol. It is a derivative of benzenesulfonimide .

Synthesis Analysis

While specific synthesis methods for N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide were not found, benzenesulfonimide derivatives can be synthesized by the reaction of benzenesulfonimide with fluorine . A related compound, 3-{4-[4-(benzylideneamino)benzenesulfonyl]phenyl}-2-phenylquinazolin-4(3H)-one, was synthesized from a novel quinazolinone, 3-[4-(4-aminobenzenesulfonyl)phenyl]-2-phenylquinazolin-4(3H)-one, which was prepared by reacting 2-phenyl-4H-3,1-benzoxazin-4-one with dapsone .Molecular Structure Analysis

The molecular structure of N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide includes a benzenesulfonyl group attached to a phenyl group, which is further connected to a trifluoro-2-hydroxy-2-methylpropanamide group.Wissenschaftliche Forschungsanwendungen

ATP-Sensitive Potassium Channel Opener

ZM 226600 is a unique and selective ATP-sensitive potassium channel (K ATP) opener . The ATP-sensitive potassium channel is a complex of proteins that forms a potassium-selective channel . This channel is sensitive to the levels of ATP in the cell, and it plays a crucial role in coupling the metabolic state of the cell to its electrical activity .

Overactive Bladder Treatment

ZM 226600 has been shown to completely abolish overactivity in a rat model of overactive bladder . Overactive bladder is a condition where the bladder can’t hold urine normally, which leads to frequent urination and incontinence .

Urogenital Diseases

ZM 226600 has been studied for its potential applications in the treatment of urogenital diseases . Urogenital diseases are those that affect the urinary and genital organs .

Inhibitory Effects on Detrusor Muscle Contractions

ZM 226600 has been found to have inhibitory effects on electrically generated and carbachol-induced contractions of porcine and human detrusor muscle . The detrusor muscle is a layer of the urinary bladder wall made of smooth muscle fibers arranged in spiral, longitudinal, and circular bundles .

Drug Discovery

ZM 226600 has been used in drug discovery, particularly in the development of drugs targeting potassium channels . Potassium channels are integral membrane proteins that facilitate the flow of potassium ions across the cell membrane .

Neuroscience

Given its role as a potassium channel opener, ZM 226600 may have potential applications in neuroscience . Potassium channels play a key role in maintaining the resting membrane potential, shaping action potentials, and regulating the overall excitability of neurons .

Zukünftige Richtungen

While specific future directions for N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide were not found, research into benzenesulfonimide derivatives has shown promise in the field of antibacterial therapeutics. For example, N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Eigenschaften

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXQHHFAKVTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967829 | |

| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

CAS RN |

5326-71-6 | |

| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ZM 226600?

A1: ZM 226600 acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. [, ] While its precise mechanism is not fully elucidated in these papers, KATP channel openers typically bind to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that leads to channel opening. This opening allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane and reducing cellular excitability. [, ]

Q2: Which KATP channel subtype does ZM 226600 preferentially target?

A2: Research suggests that ZM 226600 exhibits selectivity for the Kir6.1/SUR2B KATP channel subtype. [] This subtype is found in vascular smooth muscle, including that of the bladder. [, ] This selectivity is noteworthy as it may contribute to the compound's potential therapeutic effects on overactive bladder.

Q3: What are the observed effects of ZM 226600 on human detrusor muscle?

A3: In studies using isolated human detrusor muscle strips, ZM 226600 demonstrated a significant inhibitory effect on electrically-generated contractions. [] This suggests that ZM 226600, through its action on KATP channels, can reduce the contractility of the bladder muscle. This finding supports its potential for treating conditions like overactive bladder where excessive muscle contractions are problematic.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

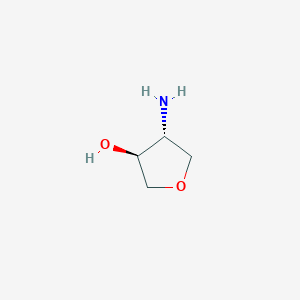

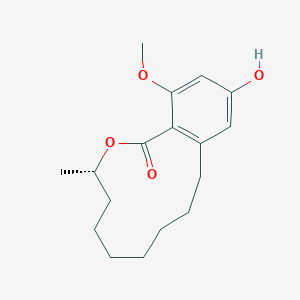

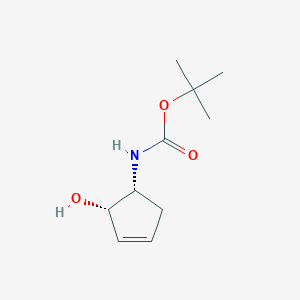

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

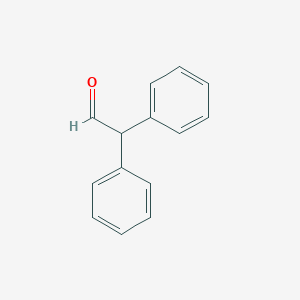

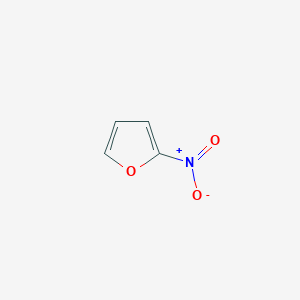

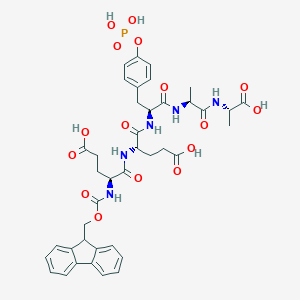

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

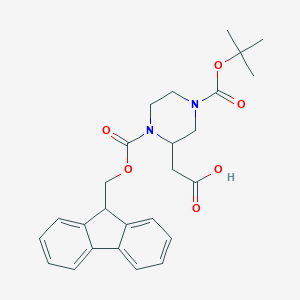

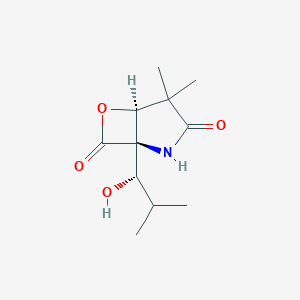

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)